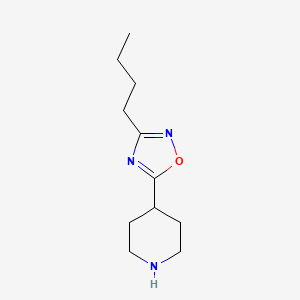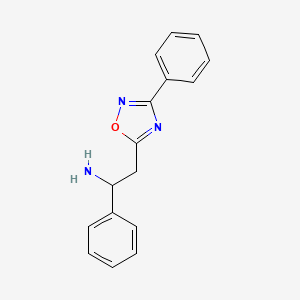![molecular formula C16H16N4O3 B2631438 1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide CAS No. 1796898-24-2](/img/structure/B2631438.png)
1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of heterocyclic amine, and two different types of heterocycles: a benzoxazole and an isoxazole .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be composed of a pyrrolidine (a five-membered ring with one nitrogen atom) linked to a benzoxazole and an isoxazole. Benzoxazoles and isoxazoles are aromatic heterocycles, meaning they contain a cycle of atoms including at least one atom that is not carbon (in this case, nitrogen and oxygen) .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite varied, depending on the conditions and reagents used. The presence of the amide group (-CONH2) could make it reactive towards both acids and bases .Aplicaciones Científicas De Investigación
Heterocyclic Compound Research in Chemistry and Pharmacology
Heterocyclic compounds, such as those containing benzoxazole and isoxazole rings fused with pyrrolidine, are crucial in the development of new pharmacological agents. These compounds often exhibit a wide range of biological activities, making them valuable in drug discovery and development processes.
Chemistry and Properties : The study by Boča et al. (2011) reviews the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing their preparation, properties, and applications in various domains including biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Biological Activities : Saganuwan (2017) identified functional chemical groups, including heterocycles like benzoxazoles and isoxazoles, which may serve as lead molecules for compounds with central nervous system (CNS) activity. This research underscores the potential of these heterocycles in developing treatments for CNS disorders, highlighting their versatility and importance in medicinal chemistry (Saganuwan, 2017).
Pharmacological Profile Improvement : Veinberg et al. (2015) discuss the stereochemistry of phenylpiracetam and its derivatives, emphasizing the role of the pyrrolidine scaffold in enhancing pharmacological profiles. This review provides insight into how modifications to heterocyclic compounds can lead to improvements in their biological properties (Veinberg et al., 2015).
Optical Sensors and Medicinal Applications : Jindal and Kaur (2021) discuss the importance of pyrimidine derivatives, which share structural similarities with benzoxazoles and isoxazoles, in creating optical sensors and their medicinal applications. This emphasizes the broad utility of heterocyclic compounds in both scientific research and practical applications (Jindal & Kaur, 2021).
Safety and Hazards
Direcciones Futuras
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, studying its reactivity, or investigating its potential biological activities .
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-9-14(19-23-10)18-15(21)12-6-4-8-20(12)16-17-11-5-2-3-7-13(11)22-16/h2-3,5,7,9,12H,4,6,8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUBUAWYCIZFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2631360.png)
![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]phenyl-methanamine](/img/structure/B2631361.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2631363.png)


![N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2631369.png)




![2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2631378.png)